Convolvulanic acid B
Description
Convolvulanic Acid B is a specialized phytotoxic metabolite produced by the fungus Phomopsis convolvulus, isolated from its culture filtrates . This compound exhibits potent herbicidal activity against Convolvulus arvensis (field bindweed), a pervasive weed in agricultural systems. At low concentrations, this compound induces rapid wilting and tissue browning in bindweed, making it a promising candidate for natural herbicide development . While its exact molecular structure remains unspecified in available literature, it belongs to a broader class of fungal secondary metabolites, including phthalides, α-pyrones (e.g., convolvulopyrone), and other convolvulanic acid derivatives, which collectively demonstrate phytotoxic, antifungal, and antimicrobial properties .
Properties
CAS No. |
479-14-1 |
|---|---|
Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C11H10O5/c1-5-3-6(10(12)13)7-4-16-11(14)8(7)9(5)15-2/h3H,4H2,1-2H3,(H,12,13) |
InChI Key |
LEHYHKDJJLQWJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2COC(=O)C2=C1OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of convolvulanic acid B involves the isolation from fungal sources. Specifically, it has been isolated from the fungus Phomopsis convolvulus . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the isolation process typically involves chromatographic techniques and nuclear magnetic resonance (NMR) spectroscopy for structural characterization .
Chemical Reactions Analysis
Convolvulanic acid B undergoes various chemical reactions, including oxidation, reduction, and cycloaddition reactions . Common reagents used in these reactions include Lewis acids and bases. The major products formed from these reactions are typically derivatives of the original phthalide structure .
Scientific Research Applications
Convolvulanic acid B has several scientific research applications. It is primarily studied for its herbicidal activity, making it a potential candidate for agricultural applications . Additionally, its bioactive properties make it of interest in medicinal chemistry for the development of new therapeutic agents . The compound’s unique structure also makes it a valuable subject for studies in organic chemistry and natural product synthesis .
Mechanism of Action
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
This compound vs. Altiloxin B
- Structural Features : Altiloxin B is a diterpene derivative with a molecular formula inferred from HRESIMS as $ \text{C}{27}\text{H}{33}\text{ClO}_{10} $ for its hybrid analog (compound 135) . This compound’s structure remains unelucidated but likely differs due to its distinct biosynthetic origin in Phomopsis.
- Applications: Both compounds are explored as natural herbicide leads, but this compound’s specificity reduces non-target toxicity risks .
This compound vs. Chenopodolan B
- Functional Similarities: Both compounds demonstrate strong phytotoxicity, but Chenopodolan B additionally shows weak zootoxic activity, limiting its agricultural utility .
- Target Spectrum: Chenopodolan B affects multiple weeds (e.g., Sonchus oleraceus), while this compound is tailored to bindweed, enhancing its practicality for targeted weed control .
This compound vs. Pestalotiopene A
- Structural Resemblance : Pestalotiopene A shares a hybrid structure with Altiloxin B derivatives but lacks phytotoxic activity, instead targeting bacterial pathogens like Enterococcus faecalis .
- Utility : Pestalotiopene A’s antimicrobial profile contrasts with this compound’s herbicidal specialization, reflecting divergent evolutionary roles in fungal defense .
Mechanistic and Ecological Insights
- Mode of Action : this compound likely disrupts plant cell membranes or metabolic pathways, akin to Altiloxin B’s inhibition of seedling growth .
- Ecological Role: These compounds are part of fungal chemical arsenals to suppress plant competitors. This compound’s specificity suggests co-evolution with bindweed, whereas Altiloxins and Chenopodolans act as generalist toxins .
Q & A
Q. What experimental designs are recommended for elucidating the mechanism of action of this compound in neurodegenerative models?
- Methodological Answer : Use transgenic animal models (e.g., Aβ-overexpressing mice) with dose-response studies. Combine behavioral assays (Morris water maze) with molecular profiling (RNA-seq, proteomics). Include sham controls and blinded randomization to mitigate bias. For in vitro models, CRISPR-Cas9 knockdown of target genes (e.g., BACE1) can confirm pathway specificity .
Q. How should researchers address challenges in reproducing synthetic routes for this compound derivatives?
- Methodological Answer : Document reaction conditions exhaustively (e.g., temperature, catalyst loading, inert atmosphere). Use DOE (Design of Experiments) to identify critical parameters. Characterization of intermediates via X-ray crystallography ensures stereochemical accuracy. Publish detailed protocols in supplementary materials, adhering to Beilstein Journal guidelines for experimental reproducibility .
Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data in this compound studies?
- Methodological Answer : Non-linear mixed-effects modeling (NLME) accounts for inter-subject variability in toxicity profiles. Kaplan-Meier survival analysis with log-rank tests is suitable for longitudinal studies. For small sample sizes, Bayesian hierarchical models improve robustness. Always report confidence intervals and effect sizes to avoid overinterpretation .
Data Presentation and Validation
Q. What criteria define sufficient evidence for claiming a novel biosynthetic pathway of this compound?
- Methodological Answer : Combine isotopic labeling (¹³C-glucose tracing) with gene knockout/knockdown in host organisms (e.g., Convolvulus spp.). MS/MS fragmentation patterns and enzymatic assays (e.g., recombinant P450 activity) must corroborate hypothetical pathways. Cross-validate with genomic data (e.g., transcriptome mining for synthase genes) .
Q. How can researchers ensure the validity of molecular docking predictions for this compound-protein interactions?
- Methodological Answer : Use multiple docking software (AutoDock, Schrödinger) with consensus scoring. Validate top poses via molecular dynamics simulations (100 ns trajectories) to assess binding stability. Experimental validation (e.g., SPR binding assays) is mandatory for high-confidence claims .
Ethical and Reporting Standards
Q. What are the best practices for reporting negative or inconclusive results in this compound research?
- Methodological Answer : Follow Beilstein Journal guidelines: describe experimental conditions thoroughly, including failed attempts (e.g., solvent incompatibilities). Use supplementary materials to share raw data, ensuring transparency. Negative results should still discuss methodological limitations (e.g., assay sensitivity thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
